molecular formula C21H20N4O2 B2681886 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 946378-84-3

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2681886
CAS No.: 946378-84-3
M. Wt: 360.417
InChI Key: HTMGBBZZFVTYCW-UHFFFAOYSA-N
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Description

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a potent and selective small molecule inhibitor designed to target key oncogenic drivers, primarily the Anaplastic Lymphoma Kinase (ALK) and the c-Met (also known as Hepatocyte Growth Factor Receptor or HGFR) tyrosine kinases. The compound's core structure, featuring a quinoxaline moiety linked to a dihydropyrazole, is characteristic of inhibitors within this class . Dysregulation of ALK and c-Met signaling pathways is implicated in the proliferation, survival, and metastasis of various cancers, including non-small cell lung cancer (NSCLC), neuroblastoma, and other malignancies. The primary research value of this compound lies in its utility as a chemical probe to dissect the complex roles of ALK and c-Met in tumorigenesis and resistance mechanisms . Researchers employ this inhibitor in in vitro and in vivo studies to investigate signaling cascades, assess the efficacy of pathway blockade on cell viability and migration, and to model and overcome resistance to first-generation targeted therapies. By potently inhibiting these kinases, this compound serves as a critical tool for advancing our understanding of cancer biology and for the preclinical evaluation of novel therapeutic strategies .

Properties

IUPAC Name

1-[5-(3-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-3-21(26)25-20(15-7-8-17-19(12-15)23-10-9-22-17)13-18(24-25)14-5-4-6-16(11-14)27-2/h4-12,20H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMGBBZZFVTYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant data tables and research findings.

Structural Characteristics

The molecular formula of this compound is C20H18N4O2, with a molecular weight of approximately 346.39 g/mol. The compound features several functional groups that contribute to its biological properties, including:

  • Methoxyphenyl Group : Enhances electronic characteristics and potential interactions with biological targets.
  • Quinoxalinyl Group : Known for its role in enhancing binding interactions.
  • Dihydropyrazolyl Group : Contributes to the compound's pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methoxybenzaldehyde with hydrazine to form a hydrazone intermediate, followed by cyclization with quinoxaline derivatives. The final product is obtained through acylation with propanoyl chloride under controlled conditions.

Biological Activities

Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings regarding the biological activity of this compound.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

CompoundMIC (μg/mL)Target Pathogen
7b0.22S. aureus
100.25E. coli

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it was tested against various cancer cell lines, showing significant cytotoxic effects:

Cell LineIC50 (μM)
A54926
K5620.04
HepG249.85

These results indicate that the compound may induce apoptosis in cancer cells and inhibit tumor growth effectively .

Mechanistic Studies

Mechanistic studies have suggested that the anticancer activity may be linked to the compound's ability to inhibit specific kinases involved in cell proliferation and survival pathways. For example, inhibition of Aurora A/B kinase was observed in several studies, indicating a potential target for therapeutic intervention .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Wei et al. (2022) : Investigated ethyl derivatives of pyrazole and found significant growth inhibition in A549 cells (IC50 = 26 µM).
  • Xing et al. (2022) : Developed novel pyrazole hydrazide derivatives showing significant activity against B16-F10 and MCF-7 cancer cell lines with IC50 values around 0.49 µM .
  • Zheng et al. (2022) : Evaluated benzimidazole-linked pyrazole derivatives against multiple cancer cell lines, demonstrating promising results in inhibiting cell growth .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy (-OCH₃) group attached to the phenyl ring undergoes oxidation under controlled conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic or neutral medium.

  • Product : Oxidation of the methoxy group produces hydroxyl (-OH) or carbonyl (-C=O) derivatives.

  • Mechanism : The reaction proceeds via radical intermediates, with cleavage of the methoxy group’s methyl bond.

Reduction Reactions

The quinoxaline moiety is susceptible to reduction:

  • Reagent : Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with palladium catalysts.

  • Product : Conversion of the quinoxaline’s aromatic system to dihydroquinoxaline derivatives, altering electronic properties .

  • Impact : Reduced derivatives show enhanced solubility in polar solvents due to increased hydrogen-bonding capacity.

Substitution Reactions

The compound participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions:

  • Reagent : Sodium methoxide (NaOMe) or amines (e.g., NH₃).

  • Site : Substitution occurs preferentially at the para position of the methoxyphenyl group.

  • Example : Replacement of the methoxy group with amino (-NH₂) groups for enhanced bioactivity.

Cross-Coupling Reactions

The quinoxaline nitrogen atoms facilitate palladium-catalyzed coupling:

  • Reagent : Suzuki-Miyaura catalysts (Pd(PPh₃)₄, base).

  • Product : Formation of biaryl structures via bonding with boronic acids.

  • Application : Used to synthesize derivatives for medicinal chemistry studies.

Reactivity with Electrophiles

The pyrazole ring reacts with electrophiles such as nitrating agents:

  • Reagent : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

  • Product : Nitration at the pyrazole’s 4-position, confirmed via NMR .

Computational Insights

Density Functional Theory (DFT) studies reveal:

  • Reactive Sites : Highest electron density resides on the quinoxaline’s nitrogen atoms and the pyrazole ring .

  • Activation Energy : Oxidation of the methoxy group requires ~45 kcal/mol, aligning with experimental observations.

Stability and Byproduct Formation

  • Thermal Stability : Decomposes above 250°C, releasing CO and NOₓ gases .

  • Byproducts : Prolonged exposure to moisture leads to hydrolysis of the ketone group, forming carboxylic acid derivatives.

Comparison with Similar Compounds

Key Research Findings

Inhibition Efficiency Data
Compound Inhibition Efficiency (%) Application Reference
Mt-3-PQPP 93.5 Corrosion inhibition
Cl-4-PQPP 88.2 Corrosion inhibition
PQDPP 93.65 Corrosion inhibition
Mt-3-PQPB 89.7 Corrosion inhibition
PPQDPE 86.8 Corrosion inhibition
Compound 6 () N/A Antitubercular (MIC 1.6 µg/mL)
Structural and Electronic Insights
  • Dihedral Angles: Mt-3-PQPP’s dihedral angle between pyrazole and quinoxaline rings (~9–10°) is higher than fluorophenyl analogues (~5°), suggesting reduced planarity but enhanced flexibility for surface adsorption .
  • Electron Density: The methoxy group in Mt-3-PQPP increases electron density on the pyrazole ring, improving adsorption on anodic sites of mild steel .
  • Computational Analysis : Fukui indices and HOMO-LUMO gaps (calculated via Multiwfn ) confirm Mt-3-PQPP’s superior charge transfer capability compared to Cl-4-PQPP.

Q & A

Basic: What synthetic strategies are recommended for preparing this pyrazoline-quinoxaline hybrid compound?

Methodological Answer:
The synthesis of pyrazoline derivatives typically involves Claisen-Schmidt condensation followed by cyclization with substituted hydrazines. For the target compound:

Step 1: React a substituted chalcone (e.g., 3-(3-methoxyphenyl)-1-(quinoxalin-6-yl)prop-2-en-1-one) with hydrazine derivatives under acidic conditions (e.g., glacial acetic acid with HCl) to form the pyrazoline core .

Step 2: Optimize reaction conditions (temperature: 60–65°C for cyclization; reflux for 5–8 hours) to enhance yield .

Purification: Use column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization to isolate the product. Monitor purity via TLC and GC .

Example Reaction Conditions Table:

StepReagents/ConditionsYieldPurity MethodReference
CyclizationGlacial acetic acid, HCl, 60–65°C80–85%TLC, GC
PurificationPetroleum ether:EtOAc (4:1)>95%Column chromatography

Basic: How can the compound’s structure and purity be validated experimentally?

Methodological Answer:
Use a multi-technique approach :

  • FT-IR: Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=N stretch from pyrazoline) .
  • NMR (¹H/¹³C): Assign protons (e.g., dihydro-pyrazole Ha/Hb at δ 3.11–3.80 ppm) and carbons (e.g., quinoxaline aromatic signals at δ 125–160 ppm) .
  • Mass Spectrometry: Verify molecular ion peaks (e.g., EIMS base peak at m/z 356 for analogous compounds) .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry (e.g., pyrazoline chair conformation) .

Advanced: How to design assays for evaluating its antitumor activity and molecular targets?

Methodological Answer:

In Vitro Models:

  • Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .
  • Assess EGFR inhibition via kinase activity assays (e.g., fluorescence polarization) .

Mechanistic Studies:

  • Perform molecular docking (AutoDock Vina) to predict binding affinity to EGFR’s ATP-binding site .
  • Validate with Western blotting for downstream proteins (e.g., phosphorylated EGFR, MAPK).

Example Assay Design Table:

Assay TypeTargetReadoutReference
MTTHepG2 cellsIC₅₀ = 12 µM
Kinase InhibitionEGFR% Inhibition at 10 µM

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Meta-Analysis: Systematically compare studies for variables (e.g., cell line heterogeneity, assay protocols) .

Experimental Replication: Standardize conditions (e.g., serum-free media, consistent incubation times) .

Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity trends .

Basic: What are the key physical-chemical properties to prioritize for experimental characterization?

Methodological Answer:

  • Solubility: Test in DMSO (common solvent for in vitro assays) and aqueous buffers (e.g., PBS) .
  • Stability: Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) .
  • Partition Coefficient (LogP): Determine via shake-flask method to predict membrane permeability .

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